2-amino-N,N,2-trimethylpropanamide
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Overview
Description
2-Amino-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C6H14N2O. It is a derivative of propanamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N,N,2-trimethylpropanamide can be synthesized through the reaction of acetohydrazide with dimethylcyclopropanone under acidic conditions. The process involves dissolving acetohydrazide in an alcohol or ether solvent, followed by the addition of hydrochloric acid and a catalyst. Dimethylcyclopropanone is then slowly added to the reaction mixture while maintaining a controlled temperature. After the reaction is complete, the product is typically diluted with water and neutralized to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives.
Scientific Research Applications
2-Amino-N,N,2-trimethylpropanamide finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
- 2-Amino-N-methylpropanamide hydrochloride
- N,N,2-Trimethylalaninamide hydrochloride
- N,N-Dimethyl-2-(methylamino)propanamide
Comparison: 2-Amino-N,N,2-trimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-amino-N,N,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOOIPMWLYOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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